Cas no 2034427-96-6 (3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine)

3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine 化学的及び物理的性質
名前と識別子
-
- 3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine
- 3-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-6-cyclopropylpyridazine
- 2034427-96-6
- AKOS032468857
- 3-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-cyclopropylpyridazine
- 3-(4-(2-chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine
- F6564-5523
-
- インチ: 1S/C18H21ClN4/c19-16-4-2-1-3-15(16)13-22-9-11-23(12-10-22)18-8-7-17(20-21-18)14-5-6-14/h1-4,7-8,14H,5-6,9-13H2
- InChIKey: IUMHSXWSMMQEQH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CN1CCN(C2=CC=C(C3CC3)N=N2)CC1
計算された属性
- せいみつぶんしりょう: 328.1454744g/mol
- どういたいしつりょう: 328.1454744g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 32.3Ų
3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6564-5523-5mg |
3-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-cyclopropylpyridazine |
2034427-96-6 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6564-5523-100mg |
3-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-cyclopropylpyridazine |
2034427-96-6 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6564-5523-30mg |
3-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-cyclopropylpyridazine |
2034427-96-6 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6564-5523-2mg |
3-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-cyclopropylpyridazine |
2034427-96-6 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6564-5523-75mg |
3-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-cyclopropylpyridazine |
2034427-96-6 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6564-5523-4mg |
3-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-cyclopropylpyridazine |
2034427-96-6 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6564-5523-25mg |
3-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-cyclopropylpyridazine |
2034427-96-6 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6564-5523-50mg |
3-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-cyclopropylpyridazine |
2034427-96-6 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6564-5523-2μmol |
3-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-cyclopropylpyridazine |
2034427-96-6 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6564-5523-5μmol |
3-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-cyclopropylpyridazine |
2034427-96-6 | 5μmol |
$94.5 | 2023-09-08 |
3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazineに関する追加情報
Professional Introduction to Compound with CAS No. 2034427-96-6 and Product Name: 3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine
The compound with the CAS number 2034427-96-6 and the product name 3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule incorporates a piperazine moiety and a cyclopropylpyridazine core, which are known for their diverse biological activities.
Recent studies have highlighted the importance of piperazine derivatives in the development of drugs targeting neurological and cardiovascular disorders. The presence of the 4-(2-chlorophenyl)methyl substituent in this compound adds to its pharmacological interest, as chlorophenyl groups are often associated with enhanced binding affinity to biological targets. This particular configuration has been explored in various research settings, demonstrating promising results in preclinical models.
The cyclopropylpyridazine component of the molecule introduces a rigid structure that can influence the compound's solubility, metabolic stability, and interaction with biological receptors. This structural feature is particularly relevant in medicinal chemistry, where optimizing such parameters is crucial for drug development. The cyclopropyl ring, in particular, has been shown to enhance binding interactions in several drug candidates, making it a valuable scaffold for further exploration.
In the context of current pharmaceutical research, compounds like 3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine are being investigated for their potential roles in modulating neurotransmitter systems. The piperazine ring is known to interact with various serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The combination of the chlorophenyl and cyclopropyl groups may further refine these interactions, leading to more selective and potent therapeutic agents.
Advanced computational methods have been employed to study the molecular dynamics and binding affinities of this compound. Molecular docking simulations have revealed that it can effectively bind to several key targets, including serotonin 5-HT2A and dopamine D3 receptors. These findings align with recent literature suggesting that such dual-targeting strategies can lead to more comprehensive therapeutic effects.
Furthermore, the synthesis of this compound has been optimized to ensure high yield and purity, which are critical factors in pharmaceutical development. Modern synthetic techniques have enabled the efficient construction of its complex framework, making it feasible for large-scale production and further characterization.
Preclinical studies have begun to explore the pharmacokinetic properties of 3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for understanding how the compound behaves within the body and for predicting its potential side effects. Initial results suggest favorable pharmacokinetic characteristics, which could enhance its suitability for clinical translation.
The compound's potential applications extend beyond central nervous system disorders. Research is ongoing into its effects on other biological pathways, including those involved in inflammation and pain modulation. The versatility of its structural components makes it a valuable candidate for investigating novel therapeutic mechanisms.
Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development of derivatives based on this core structure. By leveraging cutting-edge technologies such as high-throughput screening and structure-activity relationship (SAR) analysis, researchers aim to identify analogs with improved efficacy and reduced toxicity.
The regulatory landscape for new drug candidates continues to evolve, emphasizing the need for rigorous testing and validation. However, compounds like 3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine are poised to navigate these challenges due to their well-documented chemical properties and promising preclinical data.
In conclusion, 3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine represents a significant contribution to the field of medicinal chemistry. Its unique structural features and demonstrated biological activity make it a compelling candidate for further research and development. As our understanding of biological systems continues to advance, compounds like this one will play an increasingly important role in addressing complex diseases.
2034427-96-6 (3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine) 関連製品
- 1014554-59-6(2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(propan-2-yl)prop-2-enamide)
- 1609407-55-7((1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride)
- 1221724-32-8(2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid)
- 2137493-54-8(3-[(Cyclopropylmethyl)amino]piperidin-4-ol)
- 1806993-70-3(Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate)
- 52899-07-7(h-pro-leu-oh)
- 2172598-39-7(1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)
- 1379427-51-6(3-1-(hydroxyimino)ethyl-2,2-dimethylcyclobutane-1-carboxylic acid)
- 2227727-21-9((2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol)
- 2680751-48-6(2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid)




